

(R)-3-methylpyrrolidine hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: (R)-3-methylpyrrolidine hydrochloride

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Technical Guide: (R)-3-Methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(R)-3-methylpyrrolidine hydrochloride**, a chiral building block of interest in pharmaceutical research and development.

Core Properties

(R)-3-methylpyrrolidine hydrochloride is a chiral organic compound. Its enantiomerically pure form is a valuable intermediate in the synthesis of various biologically active molecules.

Quantitative Data Summary

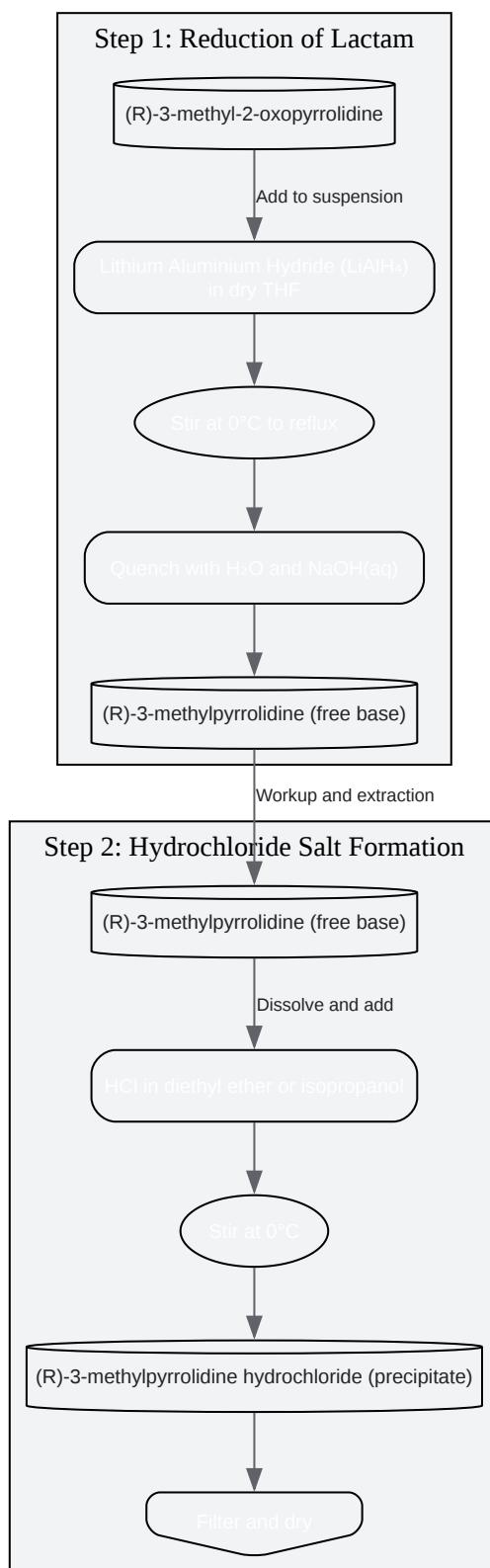
The key physicochemical properties of **(R)-3-methylpyrrolidine hydrochloride** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	$C_5H_{12}ClN$	
Molecular Weight	121.61 g/mol	
Appearance	Solid	
CAS Number	235093-98-8	
Purity	Typically $\geq 97\%$	
Storage Conditions	Room temperature, under inert gas	

Synthesis Protocol: A Representative Method

The synthesis of (R)-3-methylpyrrolidine is commonly achieved through the reduction of the corresponding chiral lactam, (R)-3-methyl-2-oxopyrrolidine. A robust and frequently employed reducing agent for this transformation is Lithium Aluminium Hydride ($LiAlH_4$).^{[1][2]} The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Experimental Workflow: Synthesis

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Caption: Synthesis workflow for **(R)-3-methylpyrrolidine hydrochloride**.

Detailed Methodology

Materials:

- (R)-3-methyl-2-oxopyrrolidine
- Lithium Aluminium Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl) solution in diethyl ether or isopropanol
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether
- Distilled water

Procedure:

- Reduction of (R)-3-methyl-2-oxopyrrolidine:
 - A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH_4 in anhydrous THF under a nitrogen atmosphere.
 - The suspension is cooled to 0 °C using an ice bath.
 - A solution of (R)-3-methyl-2-oxopyrrolidine in anhydrous THF is added dropwise to the LiAlH_4 suspension via the dropping funnel.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
 - The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining

cooling in an ice bath.

- The resulting granular precipitate is filtered off and washed with THF.
- The filtrate is concentrated under reduced pressure to yield crude (R)-3-methylpyrrolidine.
- Formation of the Hydrochloride Salt:
 - The crude (R)-3-methylpyrrolidine is dissolved in a minimal amount of a suitable solvent such as diethyl ether.
 - The solution is cooled to 0 °C.
 - A solution of HCl in diethyl ether or isopropanol is added dropwise with stirring until precipitation of the hydrochloride salt is complete.
 - The white precipitate of **(R)-3-methylpyrrolidine hydrochloride** is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Protocols

The characterization and quality control of **(R)-3-methylpyrrolidine hydrochloride** typically involve spectroscopic and chromatographic techniques to confirm its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine proton at the chiral center, and the methylene protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

Note: The exact chemical shifts will be dependent on the solvent used for analysis.

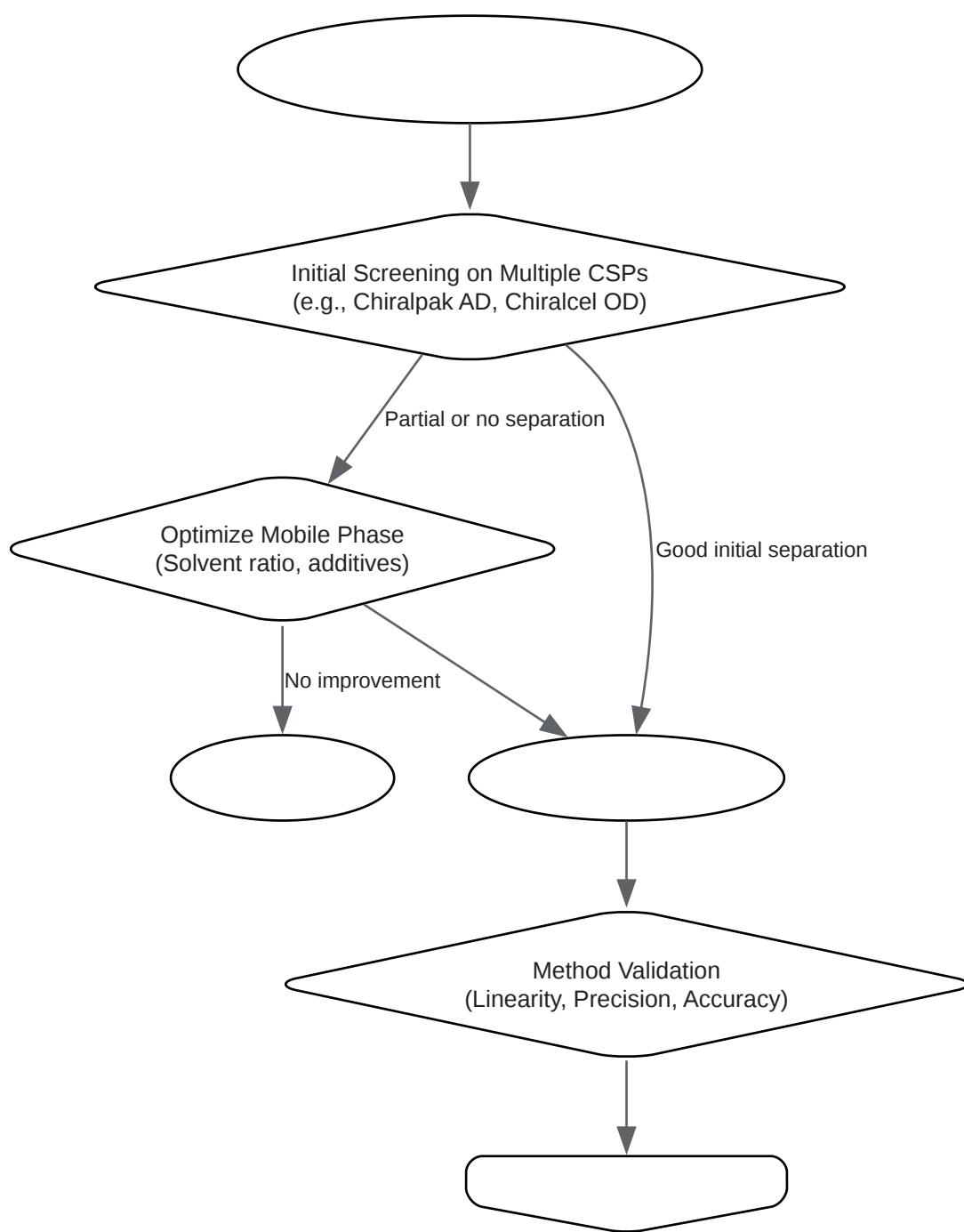
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of **(R)-3-methylpyrrolidine hydrochloride**. As no standard method may be readily available, a method development workflow is recommended.[3]

Recommended Starting Conditions for Method Development:

- Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD), are often effective for separating chiral amines.[4][5]
- Mobile Phase Modes:
 - Normal Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. For basic analytes like this, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[5]
 - Polar Organic Mode: This involves using polar organic solvents like acetonitrile or methanol, often with additives to enhance enantioselectivity.
 - Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol can also be explored.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for this compound which lacks a strong chromophore.

Experimental Workflow: Chiral HPLC Method Development

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